molecular formula C9H19NO B2756662 1-(2-Methylpropyl)piperidin-3-ol CAS No. 1240985-18-5

1-(2-Methylpropyl)piperidin-3-ol

Cat. No.: B2756662
CAS No.: 1240985-18-5
M. Wt: 157.257
InChI Key: RQNTUABQBSMZDQ-UHFFFAOYSA-N
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Description

1-(2-Methylpropyl)piperidin-3-ol is a chemical compound belonging to the piperidine class. Piperidine is a six-membered heterocyclic amine with one nitrogen atom. This compound is characterized by the presence of a piperidine ring substituted with a 2-methylpropyl group and a hydroxyl group at the third position. Piperidine derivatives are widely recognized for their significant roles in pharmaceuticals, agrochemicals, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylpropyl)piperidin-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel . Another approach involves the cyclization of 1,3-ene-dienes with electron-withdrawing groups via a hydride shift, initiated by chiral magnesium biphosphate .

Industrial Production Methods: Industrial production of piperidine derivatives often employs multicomponent reactions and catalytic hydrogenation processes. These methods are designed to be cost-effective and scalable, ensuring the efficient production of the desired compounds .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylpropyl)piperidin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include substituted piperidines, piperidinones, and other functionalized derivatives .

Mechanism of Action

The mechanism of action of 1-(2-Methylpropyl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The hydroxyl group and the piperidine ring play crucial roles in its binding affinity and activity .

Properties

IUPAC Name

1-(2-methylpropyl)piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-8(2)6-10-5-3-4-9(11)7-10/h8-9,11H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQNTUABQBSMZDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCCC(C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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